molecular formula C10H16N2O B12510548 (4-Isopropoxybenzyl)hydrazine

(4-Isopropoxybenzyl)hydrazine

Cat. No.: B12510548
M. Wt: 180.25 g/mol
InChI Key: GYWZJJMVXYBDDO-UHFFFAOYSA-N
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Description

(4-Isopropoxybenzyl)hydrazine is an organic compound with the molecular formula C10H16N2O It is a derivative of hydrazine, featuring a benzyl group substituted with an isopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxybenzyl)hydrazine typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: 4-isopropoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Reduction: The hydrazone is then reduced to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding azine or other oxidation products.

    Reduction: It can be further reduced to simpler hydrazine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(4-Isopropoxybenzyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Isopropoxybenzyl)hydrazine involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler derivative with broader applications but higher toxicity.

    Phenylhydrazine: Similar structure but lacks the isopropoxy group, leading to different reactivity and applications.

    Benzylhydrazine: Similar to (4-Isopropoxybenzyl)hydrazine but without the isopropoxy substitution.

Uniqueness

This compound is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological molecules. This substitution can enhance its solubility and stability, making it more suitable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(4-propan-2-yloxyphenyl)methylhydrazine

InChI

InChI=1S/C10H16N2O/c1-8(2)13-10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3

InChI Key

GYWZJJMVXYBDDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNN

Origin of Product

United States

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